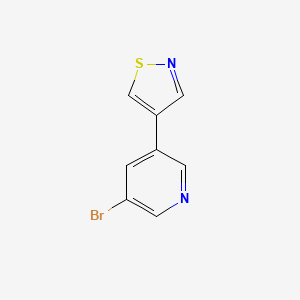
4-(5-Bromo(pyridin-3-YL))isothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromo(pyridin-3-YL))isothiazole is a heterocyclic compound that features a bromine atom attached to a pyridine ring, which is further connected to an isothiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo(pyridin-3-YL))isothiazole typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Bromination: The pyridine ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Formation of the Isothiazole Ring: The isothiazole ring can be formed through the cyclization of thioamides with α-haloketones or α-haloesters in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo(pyridin-3-YL))isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products
Substitution: Formation of substituted isothiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers.
Coupling: Formation of biaryl or alkyne-linked products.
Scientific Research Applications
4-(5-Bromo(pyridin-3-YL))isothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: It is employed in the development of novel materials with specific electronic or photophysical properties.
Chemical Biology: The compound is used in chemical biology for the development of probes and tools to study biological processes.
Mechanism of Action
The mechanism of action of 4-(5-Bromo(pyridin-3-YL))isothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isothiazole ring play crucial roles in binding to these targets, leading to modulation of their activity. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding pockets .
Comparison with Similar Compounds
4-(5-Bromo(pyridin-3-YL))isothiazole can be compared with other similar compounds, such as:
Thiazoles: These compounds also contain a sulfur and nitrogen heterocycle but lack the bromine and pyridine moieties.
Pyridines: These compounds contain a nitrogen heterocycle but lack the sulfur and bromine components.
Isothiazoles: These compounds contain both sulfur and nitrogen in a five-membered ring but may not have the bromine or pyridine substituents.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
1002355-97-6 |
|---|---|
Molecular Formula |
C8H5BrN2S |
Molecular Weight |
241.11 g/mol |
IUPAC Name |
4-(5-bromopyridin-3-yl)-1,2-thiazole |
InChI |
InChI=1S/C8H5BrN2S/c9-8-1-6(2-10-4-8)7-3-11-12-5-7/h1-5H |
InChI Key |
QJLRPRZVUXWVFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=CSN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one](/img/structure/B12641473.png)
![1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12641480.png)
![9-Hydroxy-2,5,6,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B12641482.png)
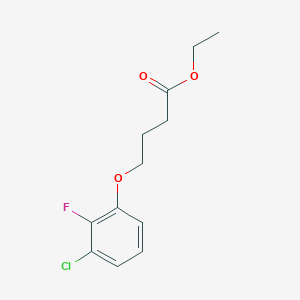
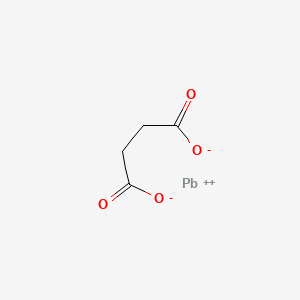

![Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester](/img/structure/B12641506.png)
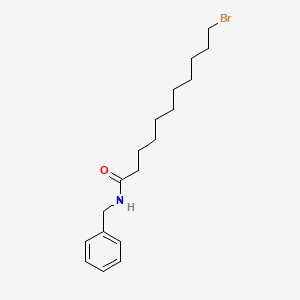

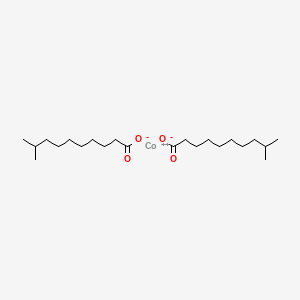

![1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641530.png)
![2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide](/img/structure/B12641545.png)

